molecular formula C7H10ClNS B8804463 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE

2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE

Cat. No.: B8804463
M. Wt: 175.68 g/mol
InChI Key: TYAQAJHTSFPCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE is a heterocyclic compound containing a thiazole ring substituted with a chloromethyl group at the 2-position and an isopropyl group at the 4-position. Thiazoles are known for their presence in various biologically active molecules and their applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylthioacetamide with isopropylamine in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents like toluene or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions often involve mild heating and the use of polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted thiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidines and other reduced derivatives.

Scientific Research Applications

2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methyl-1,3-thiazole
  • 2-(Chloromethyl)-4-ethyl-1,3-thiazole
  • 2-(Chloromethyl)-4-tert-butyl-1,3-thiazole

Uniqueness

2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interaction with molecular targets compared to its analogs.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-(chloromethyl)-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3

InChI Key

TYAQAJHTSFPCCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Isopropyl-1,3-thiazol-2-yl)methanol (10 g, 63.6011 mmol) dissolved in dichloromethane (60 ml) was added with thionyl chloride (7 ml, 95.40 mmol) under ice cooling, and then the reaction solution was returned to room temperature and stirred for 20 minutes. The reaction solution was concentrated under reduced pressure, and the residue was subjected to azeotropy with toluene and then diluted with diethyl ether, and further neutralized with saturated aqueous sodium hydrogencarbonate. The organic layer was washed with saturated brine, then dried over magnesium sulfate and concentrated under reduced pressure. The title compound was obtained as the residue without purification (11 g, 100%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.